molecular formula C19H22N4O B5559983 N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5559983
M. Wt: 322.4 g/mol
InChI Key: KPHKOPZLUFYISE-QCDJPJHBSA-N
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Description

The compound N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine is of interest in the field of medicinal chemistry for its potential biological activities. It is synthesized and studied for various properties, including molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-component reactions, starting from simple precursors like malononitrile, aldehydes, and piperidine, yielding products through a one-spot reaction at room temperature. The structures of these compounds are confirmed using techniques like 1H NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using crystallographic studies, revealing key insights into their stereochemistry and intermolecular interactions. For example, single crystal X-ray diffraction studies have been used to elucidate the structures of novel piperazine derivatives, providing detailed information on their conformations and crystal packing (K. Kumara et al., 2017).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the electrophilic fluorination of precursors has been employed to synthesize compounds targeting dopamine receptors, demonstrating the versatility of these molecules in chemical transformations (O. Eskola et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structures, are crucial for understanding the behavior of these compounds under various conditions. Analytical methods, including DFT calculations and thermal studies, provide insights into the stability and reactivity of the molecules under different temperatures and their electronic properties (P. Bharati et al., 2013).

Chemical Properties Analysis

The chemical properties of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine and related compounds, including their reactivity with different chemical reagents, binding affinities, and interactions with biological targets, are studied extensively. These investigations help in understanding their potential therapeutic uses and mechanisms of action. For instance, studies on related compounds have explored their binding affinities to receptors and their pharmacological effects, offering insights into their chemical behavior in biological systems (Barbara Malawska et al., 2002).

Scientific Research Applications

Synthesis and Pharmacological Potential

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized, displaying significant antiarrhythmic and antihypertensive activities. These compounds, including a notable one with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated their effects through alpha-adrenolytic properties, highlighting the potential of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine derivatives in cardiovascular research (Malawska et al., 2002).

Antiviral Research

Research into bis(heteroaryl)piperazines (BHAPs), analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, has led to the discovery of compounds significantly more potent than the lead molecule in inhibiting HIV-1 reverse transcriptase. This indicates the relevance of N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine derivatives in antiviral research, especially for HIV-1 (Romero et al., 1994).

Receptor Antagonism and Imaging

Compounds derived from N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine have been explored for their potential as 5-HT7 receptor antagonists, indicating their utility in neuropsychiatric disorder research. Such derivatives show promising activity and selectivity against various serotonin receptor subtypes (Yoon et al., 2008). Additionally, radiolabeled antagonists like [18F]p-MPPF have been developed for studying 5-HT1A receptors with positron emission tomography (PET), showcasing the applicability of these derivatives in neuroimaging and neurotransmission studies (Plenevaux et al., 2000).

Safety and Hazards

Sigma-Aldrich provides this compound as-is and makes no representation or warranty whatsoever with respect to this product . For safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS).

Future Directions

The future directions of research involving this compound would depend on the specific area of study. As this compound is provided to early discovery researchers , it’s likely being used in various fields of research.

properties

IUPAC Name

(E,E)-3-(2-methoxyphenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)prop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-24-18-9-3-2-7-17(18)8-6-12-21-23-15-13-22(14-16-23)19-10-4-5-11-20-19/h2-12H,13-16H2,1H3/b8-6+,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHKOPZLUFYISE-QCDJPJHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine

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